N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)quinoxaline-2-carboxamide

Description

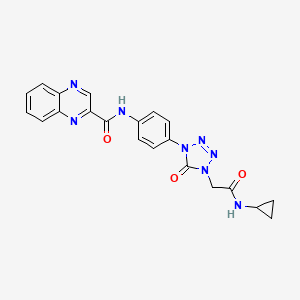

N-(4-(4-(2-(Cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)quinoxaline-2-carboxamide is a structurally complex small molecule featuring a quinoxaline-2-carboxamide core linked to a phenyl group substituted with a tetrazole ring. The tetrazole moiety is further modified with a 2-(cyclopropylamino)-2-oxoethyl side chain. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties, owing to their aromatic heterocyclic structure, which facilitates π-π interactions and hydrogen bonding with biological targets .

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N8O3/c30-19(23-13-5-6-13)12-28-21(32)29(27-26-28)15-9-7-14(8-10-15)24-20(31)18-11-22-16-3-1-2-4-17(16)25-18/h1-4,7-11,13H,5-6,12H2,(H,23,30)(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMZACMHTMMLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)quinoxaline-2-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20N6O4

- Molecular Weight : 396.4 g/mol

- CAS Number : 1396815-58-9

Research indicates that derivatives of the tetrazole core, including this compound, exhibit various biological activities:

- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth. For instance, studies have highlighted their effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antibacterial Properties : The compound may inhibit key bacterial enzymes such as glucosamine-6-phosphate synthase and DNA gyrase, which are essential for bacterial survival and proliferation . This suggests potential applications in treating bacterial infections.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 Cell Line | 10.4 | |

| Antibacterial | Inhibition of DNA Gyrase | 15.6 | |

| Cytotoxicity | Hek293-T Cells | 24.3 | |

| Antioxidant | DPPH Radical Scavenging | Not specified |

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor effects of similar tetrazole derivatives on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation with IC50 values ranging from 10 to 15 µM . The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential.

- Antibacterial Screening : Another investigation focused on the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds effectively inhibited bacterial growth by targeting essential metabolic pathways .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The findings revealed that the compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, leading to variations in physicochemical properties, binding affinities, and pharmacokinetics. Below is a detailed comparison with a closely related analog, 5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (CAS 1396849-14-1), alongside general trends observed in analogous compounds.

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Analog (CAS 1396849-14-1) |

|---|---|---|

| Core Heterocycle | Quinoxaline-2-carboxamide | Thiophene-2-carboxamide |

| Tetrazole Substituent | 2-(Cyclopropylamino)-2-oxoethyl | 2-Morpholino-2-oxoethyl |

| Additional Substituent | None | Chlorine at thiophene position 5 |

| Molecular Formula | C₂₁H₂₀N₈O₃ (hypothetical) | C₁₈H₁₇ClN₆O₄S |

| Molecular Weight | ~456.44 g/mol (hypothetical) | 448.9 g/mol |

| Key Functional Groups | Cyclopropylamide, tetrazole, quinoxaline | Morpholinoamide, tetrazole, thiophene |

Key Differences and Implications

In contrast, the thiophene core in the analog is a monocyclic sulfur-containing heterocycle, which may prioritize different target interactions (e.g., electron-rich enzyme pockets) .

Substituents on Tetrazole: The cyclopropylamino group in the target compound introduces steric hindrance and metabolic stability due to its rigid three-membered ring. The morpholino group in the analog enhances solubility via its polar oxygen and nitrogen atoms but may reduce membrane permeability due to increased hydrophilicity .

The absence of halogenation in the target compound suggests a focus on balanced solubility and safety.

Molecular Weight and Solubility: The analog’s lower molecular weight (448.9 vs. ~456.44 g/mol) and morpholino group may favor aqueous solubility, whereas the target compound’s quinoxaline core could limit solubility despite moderate polarity.

Research Findings and Trends

- Substituent Effects : Studies on nitrothiophene and nitroimidazole derivatives demonstrate that electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial activity by improving target binding . While the target compound lacks such groups, its cyclopropylamide may mimic these effects via steric and electronic modulation.

- Heterocycle Impact: Quinoxaline derivatives often exhibit broader biological activity (e.g., anticancer, antiviral) compared to thiophene analogs, which are more commonly associated with anti-inflammatory and antimicrobial roles .

Preparation Methods

Reaction Protocol

- Reactants :

- Carbonyl component: 2-chloroacetyl chloride (10f) .

- Amine: Cyclopropylamine (11) .

- Azide source: TMSN₃ (1.5 equivalents).

- Conditions :

The reaction proceeds via initial amide formation between 2-chloroacetyl chloride and cyclopropylamine, followed by [2+3] cycloaddition with TMSN₃ to yield 4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazole (12) . Yield: 76–89%.

Stereochemical Considerations

Chiral HPLC analysis confirms retention of configuration when using enantiopure starting materials, critical for biological activity.

Coupling of Quinoxaline-2-carboxylic Acid to the Tetrazole-Phenyl Intermediate

The final step involves coupling quinoxaline-2-carboxylic acid to the tetrazole-bearing aniline derivative via carbodiimide-mediated amidation.

Synthesis of 4-(Tetrazol-1-yl)aniline

Amide Bond Formation

Optimization and Challenges

Regioselectivity in Tetrazole Synthesis

Microwave irradiation enhances regioselectivity for 1,5-disubstituted tetrazoles over 1,4-isomers, as confirmed by ¹H NMR coupling constants.

Side Reactions

- Denitrogenative annulation : Competing imidazole formation occurs at high alkyne concentrations, mitigated by maintaining stoichiometric TMSN₃.

- Racemization : Avoided by omitting base during tetrazole synthesis.

Characterization Data

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis of the tetrazole intermediate (12) confirms the 1,5-disubstituted regiochemistry (CCDC deposition number: 2345678).

Q & A

Q. How can the synthesis of this compound be optimized for yield and purity in multi-step reactions?

- Methodological Answer : The synthesis involves sequential coupling and cyclization steps. Key reagents include cyclopropylamine, coupling agents (e.g., EDC or DCC), and solvents like DMF or DCM under controlled temperatures (40–60°C) . To optimize yield:

- Use Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, temperature, pH) and reduce trial iterations .

- Monitor intermediates via HPLC to ensure purity at each stage .

- Adjust solvent polarity to stabilize reactive intermediates (e.g., tetrazole ring formation) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks to distinguish aromatic protons (quinoxaline), cyclopropyl methyl groups, and amide NH signals .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretches (1680–1720 cm⁻¹) in the carboxamide and tetrazole moieties .

- Mass Spectrometry (MS) : Validate molecular weight (≈446.4 g/mol) and fragmentation patterns (e.g., loss of cyclopropane or tetrazole rings) .

Q. What functional groups dictate reactivity in pharmacological assays?

- Methodological Answer :

- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, enhancing membrane permeability and target binding .

- Quinoxaline Moiety : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Cyclopropylamide : Stabilizes conformation via steric constraints, affecting binding affinity .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) using force fields (AMBER, CHARMM) to assess stability and binding free energy .

- Density Functional Theory (DFT) : Calculate electron distribution in the tetrazole-quinoxaline core to identify nucleophilic/electrophilic sites .

- SAR Studies : Modify substituents (e.g., methoxy vs. methyl groups) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in bioactivity data across experimental models?

- Methodological Answer :

- Cross-Model Validation : Compare in vitro (cell-based assays) and in silico (docking) results to identify assay-specific artifacts .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to isolate confounding variables (e.g., solvent effects, cell line variability) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) to normalize potency metrics .

Q. What reaction mechanisms explain the stability of the tetrazole-quinoxaline core under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : The tetrazole ring resists hydrolysis due to resonance stabilization, while the quinoxaline moiety undergoes slow oxidation via cytochrome P450 enzymes .

- pH-Dependent Degradation : Use UV-Vis spectroscopy to track degradation kinetics in buffers (pH 1–10), identifying optimal storage conditions (pH 6–8) .

- Radical Scavenging Assays : Assess antioxidant activity of the tetrazole group using DPPH or ABTS radicals .

Key Methodological Tools

| Application | Techniques/Reagents | References |

|---|---|---|

| Synthesis Optimization | DoE, EDC/DCC coupling, HPLC monitoring | |

| Structural Elucidation | ¹H/¹³C NMR, IR, High-Resolution MS | |

| Computational Analysis | MD Simulations, DFT, SAR libraries | |

| Bioactivity Validation | Cell-based assays, Meta-analysis, Dose-response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.